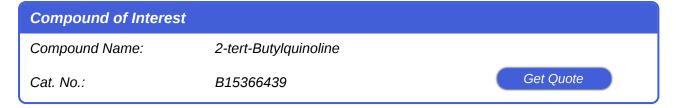


Spectroscopic Profile of 2-tert-Butylquinoline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-tert-Butylquinoline**. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies. This document summarizes available mass spectrometry data and presents predicted infrared and nuclear magnetic resonance spectroscopic data based on characteristic functional group frequencies and analysis of a closely related isomer.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-tert-Butylquinoline**.

Table 1: Mass Spectrometry (MS) Data

The mass spectrometry data for **2-tert-Butylquinoline** obtained via Gas Chromatography-Mass Spectrometry (GC-MS) indicates a compound with a molecular weight of 185.26 g/mol . The primary fragmentation pattern is expected to involve the loss of a methyl group, leading to a stable tertiary carbocation.



Property	Value
Molecular Formula	C13H15N
Molecular Weight	185.26 g/mol
Major Fragments (m/z)	Data not fully available
Predicted Fragmentation	Loss of CH₃ (m/z 170), McLafferty rearrangement

Table 2: Predicted Infrared (IR) Spectroscopy Data

An experimental IR spectrum for **2-tert-Butylquinoline** is not readily available. The following table presents predicted characteristic absorption frequencies based on the functional groups present in the molecule. The quinoline core is expected to exhibit aromatic C-H and C=C stretching vibrations, while the tert-butyl group will show characteristic C-H stretching and bending frequencies.[1][2][3][4][5]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	
3100-3000	C-H Stretch	Aromatic (Quinoline)	
3000-2850	C-H Stretch	Aliphatic (tert-Butyl)	
1600-1475	C=C Stretch	Aromatic (Quinoline)	
1465	-CH ₂ - Bend	Aliphatic (tert-Butyl)	
1375, 1450	-CH₃ Bend	Aliphatic (tert-Butyl)	
900-690	C-H Out-of-Plane Bend	Aromatic (Quinoline)	

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data (Predicted based on 6-tert-Butylquinoline)

Disclaimer: The following data is for the isomeric compound 6-tert-Butylquinoline and is provided as a predictive reference for **2-tert-Butylquinoline**. The chemical shifts and coupling constants for **2-tert-Butylquinoline** may vary.[6][7][8][9][10]



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (Predicted for 2- tert-Butylquinoline)
~8.1	d	1H	Н8
~7.9	d	1H	H4
~7.7	dd	1H	H5
~7.5	m	2H	H6, H7
~7.3	d	1H	Н3
~1.4	S	9Н	-C(CH3)3

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted based on 6-tert-Butylquinoline)

Disclaimer: The following data is for the isomeric compound 6-tert-Butylquinoline and is provided as a predictive reference for **2-tert-Butylquinoline**. The chemical shifts for **2-tert-Butylquinoline** may vary.[6][7][8][9][11]



Chemical Shift (δ) ppm	Assignment (Predicted for 2-tert- Butylquinoline)
~163	C2
~148	C8a
~136	C4
~129	C4a
~128	C8
~127	C6
~126	C5
~125	C7
~122	C3
~38	-C(CH₃)₃
~30	-С(СН3)3

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above.

Synthesis of 2-tert-Butylquinoline

A plausible synthetic route to **2-tert-Butylquinoline** involves the reaction of quinoline with a tert-butylating agent, such as tert-butyl lithium or tert-butyl bromide with a suitable catalyst. A general procedure is as follows:[12][13][14][15]

- Reaction Setup: A solution of quinoline in an appropriate anhydrous solvent (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Reagent: The flask is cooled in an ice bath, and the tert-butylating agent is added dropwise with stirring.



- Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Workup: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
 The crude product is then purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[16]

- Sample Preparation: Approximately 5-10 mg of the purified 2-tert-Butylquinoline is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).
- Data Acquisition: The NMR tube is placed in the spectrometer probe. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

• Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.



- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired.
- Data Analysis: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

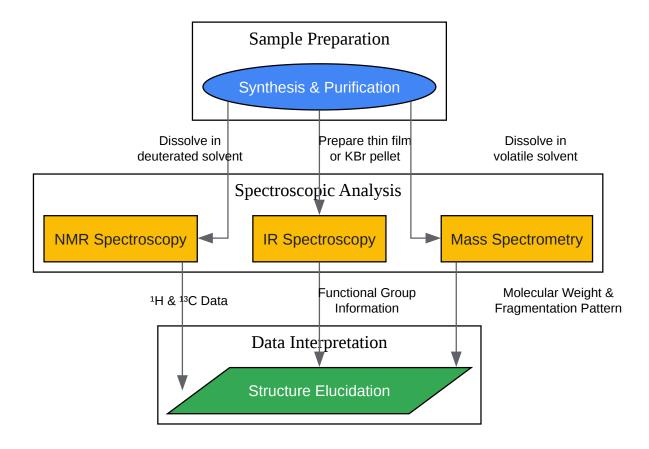
Mass spectra are typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS).

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Separation: A small volume of the sample solution is injected into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase.
- MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.
- Data Interpretation: The mass spectrum is a plot of ion intensity versus m/z. The molecular ion peak corresponds to the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





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Caption: General workflow for spectroscopic analysis of a chemical compound.

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